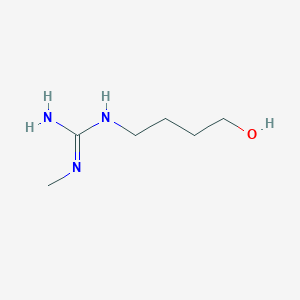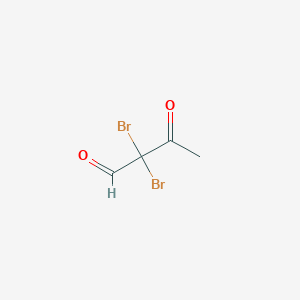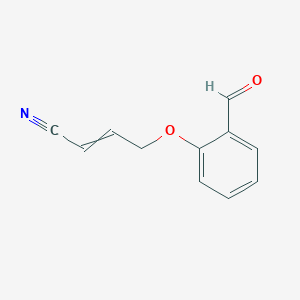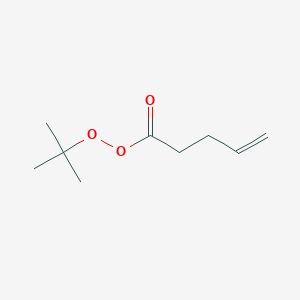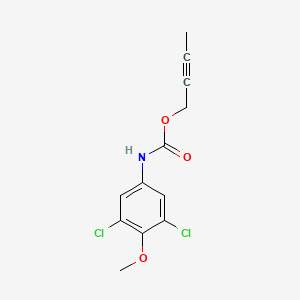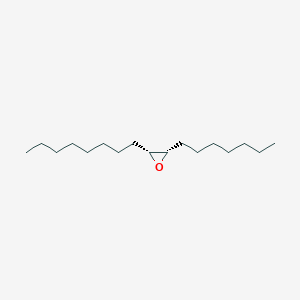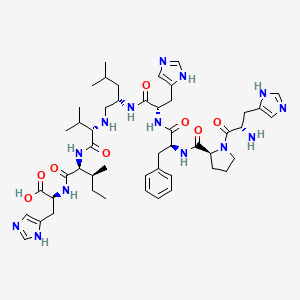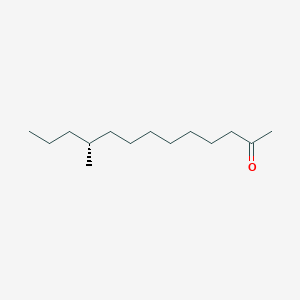
10R-Methyltridecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10R-Methyltridecan-2-one: is an organic compound with the molecular formula C14H28O It is a ketone with a methyl group attached to the tenth carbon of a tridecane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10R-Methyltridecan-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method is the catalytic hydrogenation of a precursor molecule, followed by selective oxidation to introduce the ketone functional group. The reaction conditions often include controlled temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
化学反应分析
Types of Reactions: 10R-Methyltridecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: 10R-Methyltridecan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound has been studied for its potential role as a pheromone. It has been identified as a sex pheromone in certain insect species, making it valuable for studies on insect behavior and pest control .
Medicine: The compound’s potential biological activity has led to investigations into its use in medicinal chemistry. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumes and other scented products.
作用机制
The mechanism of action of 10R-Methyltridecan-2-one involves its interaction with specific molecular targets. In the case of its role as a pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound’s structure allows for selective binding to these receptors .
相似化合物的比较
2-Tridecanone: Another ketone with a similar carbon chain length but different functional group positioning.
10-Methyltridecan-2-ol: A related alcohol with a hydroxyl group instead of a ketone.
10-Methyltridecanoic Acid: The carboxylic acid derivative of 10R-Methyltridecan-2-one.
Uniqueness: this compound is unique due to its specific stereochemistry and functional group placement. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. As studies continue, the full potential of this compound is likely to be further explored and realized.
属性
CAS 编号 |
82621-53-2 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC 名称 |
(10R)-10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m1/s1 |
InChI 键 |
NJTTWHKSGLGWQM-CYBMUJFWSA-N |
手性 SMILES |
CCC[C@@H](C)CCCCCCCC(=O)C |
规范 SMILES |
CCCC(C)CCCCCCCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


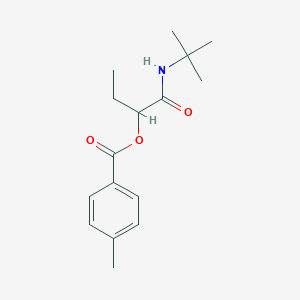
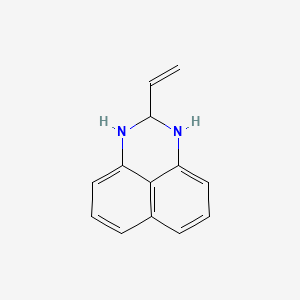
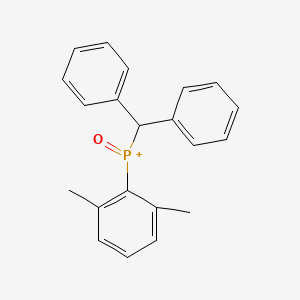
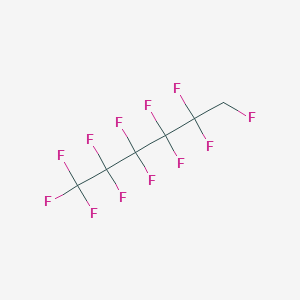
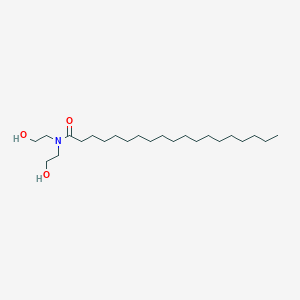

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
